molecular formula C22H24N2O B5572013 1-(2-methoxyphenyl)-4-(2-naphthylmethyl)piperazine

1-(2-methoxyphenyl)-4-(2-naphthylmethyl)piperazine

Cat. No. B5572013
M. Wt: 332.4 g/mol
InChI Key: ZVCCTVBBESRSAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Methoxyphenyl)-4-(2-naphthylmethyl)piperazine and its analogues typically involves multi-step chemical processes designed to incorporate the desired functional groups into the piperazine backbone. Research conducted by Raghupathi et al. (1991) and Hsin et al. (2008) provides insight into the chemical strategies employed to synthesize these compounds, highlighting the role of N-alkylation, cyclization, and substitution reactions to achieve the desired structural features.

Molecular Structure Analysis

The molecular structure of 1-(2-Methoxyphenyl)-4-(2-naphthylmethyl)piperazine derivatives has been characterized using a variety of analytical techniques, including X-ray crystallography and NMR spectroscopy. Studies by Zhang et al. (2007) offer detailed insights into the crystallographic and molecular dimensions, revealing the compound's conformational and geometric attributes. These structural analyses are crucial for understanding the compound's interaction with biological targets and its overall chemical behavior.

Chemical Reactions and Properties

The chemical reactivity of 1-(2-Methoxyphenyl)-4-(2-naphthylmethyl)piperazine is influenced by its functional groups and molecular structure. The studies by Orjales et al. (1995) delve into the compound's affinity towards different receptors, indicating its potential utility in medicinal chemistry. The chemical properties, such as its reactivity towards nucleophiles and electrophiles, are dictated by the presence of the methoxyphenyl and naphthylmethyl groups, which also impact its pharmacological profile.

Physical Properties Analysis

The physical properties of 1-(2-Methoxyphenyl)-4-(2-naphthylmethyl)piperazine, including its melting point, solubility, and crystalline form, are essential for its formulation and application in various fields. Csütörtöki et al. (2012) and Shimoda et al. (2013) provide valuable data on these aspects, contributing to a better understanding of the compound's stability and behavior under different environmental conditions.

Chemical Properties Analysis

The chemical properties of 1-(2-Methoxyphenyl)-4-(2-naphthylmethyl)piperazine, such as its acidity, basicity, and reactivity towards various chemical reagents, are pivotal for its applications in synthesis and drug development. Investigations into its reactivity patterns, as discussed by Hosseinzadeh & Ismaily (1994), shed light on its potential interactions and transformations, which can influence its utility in medicinal chemistry and materials science.

Scientific Research Applications

Fluorescent Ligands for 5-HT1A Receptors

A series of 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety were synthesized, displaying high to moderate 5-HT1A receptor affinity and good fluorescence properties. These compounds, specifically 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, combined high 5-HT1A receptor affinity with high fluorescence emission in CHCl3 and undetectable fluorescence in aqueous solution, making them potential tools for visualizing 5-HT1A receptors overexpressed in cells via fluorescence microscopy (Lacivita et al., 2009).

Targeted Optical Imaging Agents

Methoxyphenyl piperazine, conjugated with silver nanoparticles capped with methoxyphenyl piperazine-dithiocarbamate, was developed for targeted optical imaging at extremely low detection limits. This study demonstrates the potential of methoxyphenyl piperazine as a versatile pharmacophore for targeting 5HT1A receptors and suggests its application in sensitive optical imaging technologies (Chaturvedi et al., 2018).

Selective Serotonin Antagonists

Research into improving the selectivity of 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a high affinity ligand for 5-HT1A serotonin receptors, led to the development of analogs with improved affinity and selectivity. This work underscores the compound's potential as a selective antagonist, with implications for the study of serotonin's role in various neurological conditions (Raghupathi et al., 1991).

properties

IUPAC Name

1-(2-methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-25-22-9-5-4-8-21(22)24-14-12-23(13-15-24)17-18-10-11-19-6-2-3-7-20(19)16-18/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCCTVBBESRSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine

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